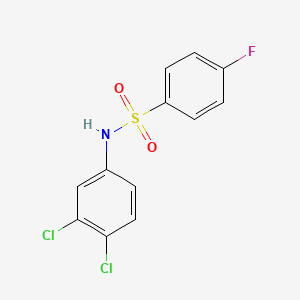

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide and related compounds involves multiple steps, including acylation reactions and selective protection of functional groups in water as a green solvent, offering high stability and ease of preparation (Ebrahimi et al., 2015). Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) in reactions to introduce fluorine atoms into the molecular structure, demonstrating the flexibility and efficiency of these synthesis methods (Yasui et al., 2011).

Molecular Structure Analysis

The crystal structures of closely related compounds have been investigated to understand the packing patterns and intermolecular interactions through analyses such as Hirshfeld surface analysis. These studies reveal the importance of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors, contributing to the compound's two-dimensional architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-fluorobenzenesulfonimide (NFSI) has been utilized as an electrophilic fluorinating agent, showing improved enantioselectivity in certain reactions, highlighting the reactivity and selectivity adjustments possible through substituent modifications on the phenyl rings (Wang et al., 2014). Additionally, NFSI has been employed as a highly effective Ag(i)-catalyst attenuator in annulation reactions, showcasing its versatility in synthetic chemistry (Pang et al., 2019).

Applications De Recherche Scientifique

Asymmetric Synthesis

- Enantiomerically pure 3'-fluorothalidomide was synthesized using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide, highlighting the compound's role in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).

Enantioselective Fluorination

- The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions were fine-tuned by altering substituents on its phenyl rings. This compound was used in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes (Wang et al., 2014).

Photooxidation Studies

- Research on the irradiation of N-(4-chlorophenyl)-benzenesulfonamide in aqueous solutions led to the production of both 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into the photooxidation process of these compounds (Miller & Crosby, 1983).

Synthesis of Allenylsulfonamide and Enaminonesulfonamide

- An In(III)-catalyzed method for synthesizing allenylsulfonamide and enaminonesulfonamide was developed using propargylamine and N-fluorobenzenesulfonimide, showcasing a novel application in chemical synthesis (Samanta & Hajra, 2018).

Electrophilic Fluorinating Reagents

- A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, was developed as a sterically demanding analogue of N-fluorobenzenesulfonmide, improving enantioselectivity in certain reactions (Yasui et al., 2011).

Fungicidal Activities

- The fungicidal activities of N-phenylbenzenesulfonamide derivatives were quantitatively discussed using molecular holographic quantitative structure-activity relationships, emphasizing the compound's potential in agricultural science (조윤기 et al., 2008).

Selective and Efficient Reagents for Acylation

- N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective N-acylation reagents, highlighting their utility in organic synthesis and green chemistry (Ebrahimi et al., 2015).

Crystal Structure and Spectroscopic Characterization

- Studies on platinum(II) dithiocarbimato complexes involving 4-fluorobenzenesulfonamide provided valuable insights into their crystal structures and spectroscopic properties, relevant in materials science (Amim et al., 2008).

Efficient Nitrogen Source for C–N Bond Formation

- N-Fluorobenzenesulfonimide has been employed as an efficient nitrogen source for the formation of C–N bonds, a crucial process in organic chemistry and drug synthesis (Li & Zhang, 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

Orientations Futures

The future directions in the study and application of a compound like “N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide” could involve further exploration of its synthesis, properties, and potential uses. This could include developing more efficient synthesis methods, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEORURQKKGSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)